(1-Piperidin-2-ylethyl)amine
Description
The exploration of new chemical space is a fundamental driver of innovation in the chemical sciences. The compound (1-Piperidin-2-ylethyl)amine, while not extensively documented in current literature, represents a fascinating intersection of key structural motifs known for their utility in diverse research applications. Its unique architecture, featuring a chiral 2-substituted piperidine (B6355638) ring linked to a flexible ethylamine (B1201723) side chain, suggests a rich potential for academic inquiry.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic molecules with significant biological activities. ajchem-a.com Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved water solubility and the ability to form key interactions with biological targets. ajchem-a.com The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial arrangement of substituents, a critical factor in the design of molecules with specific functions. ias.ac.in
In medicinal chemistry, piperidine derivatives are integral components of numerous approved drugs, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases. ajchem-a.com The development of efficient and stereoselective methods for the synthesis of substituted piperidines is, therefore, a highly active area of academic and industrial research. acs.orgresearchgate.net Modern synthetic strategies, including biocatalytic approaches and transition-metal-catalyzed reactions, have enabled access to a diverse array of chiral 2-substituted piperidines, further expanding their utility in drug discovery and development. ajchem-a.comacs.org
While direct academic studies on this compound are limited, its significance as a core structure for research can be inferred from the well-established importance of its constituent parts. The molecule combines a 2-substituted piperidine with an ethylamine side chain, both of which are recognized as privileged substructures in medicinal chemistry.
The 2-substituted piperidine framework introduces a chiral center, offering the potential for stereospecific interactions with biological macromolecules. The synthesis of enantiomerically pure 2-substituted piperidines is a key focus in organic chemistry, with various methods developed to control the stereochemistry at the C2 position. google.comacs.org This control is crucial as different enantiomers of a chiral molecule can exhibit vastly different biological activities.
The ethylamine moiety is a common feature in many bioactive compounds, including neurotransmitters and hormones. nih.govmdpi.com Its flexibility and basic nitrogen atom allow it to participate in a variety of intermolecular interactions, such as hydrogen bonding and ionic interactions, which are fundamental to molecular recognition processes. The presence of the ethylamine group in this compound suggests its potential as a ligand for G-protein coupled receptors (GPCRs) and ion channels, many of which recognize endogenous ligands containing an amine function. mdpi.com
The combination of these two structural features in this compound makes it a compelling target for academic research. It can be envisioned as a versatile building block for the synthesis of more complex molecules or as a scaffold for the development of novel chiral ligands and probes for chemical biology.
The unique structural attributes of this compound suggest several promising research trajectories that could attract significant scholarly interest. These can be broadly categorized into synthetic chemistry, medicinal chemistry, and computational chemistry.
Synthetic Chemistry: A primary area of research would be the development of efficient and stereoselective synthetic routes to this compound. This could involve the elaboration of pre-existing 2-substituted piperidines or the development of novel cyclization strategies. The ability to access both enantiomers of the compound in high purity would be a key objective, enabling a thorough investigation of its chiroptical properties and stereospecific interactions.
Medicinal Chemistry and Chemical Biology: Given the prevalence of the piperidine and ethylamine motifs in bioactive molecules, a significant research effort could be directed towards exploring the biological activities of this compound and its derivatives. This would involve screening the compound against a variety of biological targets, such as enzymes and receptors. Furthermore, it could serve as a starting point for the design and synthesis of libraries of related compounds to establish structure-activity relationships (SAR).
Computational Chemistry: Computational studies can provide valuable insights into the conformational preferences and electronic properties of this compound. d-nb.inforesearchgate.net Modeling its interactions with potential biological targets could help to rationalize experimental findings and guide the design of more potent and selective analogs. Understanding the conformational landscape of the piperidine ring and the orientation of the ethylamine side chain would be crucial for predicting its binding modes. d-nb.inforesearchgate.net
The table below outlines potential research directions and their underlying rationale.
| Research Trajectory | Rationale | Key Methodologies |
| Asymmetric Synthesis | To obtain enantiomerically pure (R)- and (S)-(1-Piperidin-2-ylethyl)amine for stereospecific studies. | Chiral resolution, asymmetric catalysis, use of chiral auxiliaries. |
| Ligand Development | To explore its potential as a ligand for receptors, particularly those that bind endogenous amines. | Radioligand binding assays, functional assays, molecular docking. |
| Scaffold for Drug Discovery | To use it as a starting point for the synthesis of novel compounds with potential therapeutic applications. | Combinatorial chemistry, structure-based drug design. |
| Conformational Analysis | To understand its three-dimensional structure and flexibility, which influences its biological activity. | NMR spectroscopy, X-ray crystallography, computational modeling. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(8)7-4-2-3-5-9-7/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRHQMTFCUHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Piperidin 2 Ylethyl Amine and Its Analogs
Established Synthetic Pathways to the (1-Piperidin-2-ylethyl)amine Core Structure
The construction of the this compound core structure is often achieved through multi-step sequences. A common strategy involves the initial formation of a substituted piperidine (B6355638) ring followed by the introduction of the ethylamine (B1201723) side chain.
One established method begins with the synthesis of piperidin-2-yl-piperidin-1-yl-methanone, which is then reduced to afford 1-piperidin-2-ylmethyl-piperidine. chemicalbook.com This reduction is typically carried out using a strong reducing agent like lithium aluminium tetrahydride in an appropriate solvent such as tetrahydrofuran. chemicalbook.com
Another versatile approach involves the use of 2-(2-aminoethyl)piperidine as a key intermediate. lookchem.comnih.gov This intermediate can be further functionalized to yield a variety of analogs. For instance, reaction with appropriate alkylating or acylating agents can introduce substituents on the ethylamine nitrogen.
A frequently employed synthetic route to analogous structures, such as 4-(2-aminoethyl)piperidine derivatives, involves a multi-step process starting from protected piperidin-4-ones. d-nb.inforesearchgate.net This can include steps like oxidation to an α,β-unsaturated ketone, conjugate addition of a nucleophile, a Wittig reaction to introduce a two-carbon chain, and subsequent transformation of an ester group into an amino moiety. d-nb.infonih.gov
The following table summarizes some established synthetic reactions for related piperidine derivatives:
| Starting Material(s) | Reagent(s) and Conditions | Product | Reference(s) |
| Piperidin-2-yl-piperidin-1-yl-methanone | Lithium aluminium tetrahydride, tetrahydrofuran, 0 - 20 °C | 1-Piperidin-2-ylmethyl-piperidine | chemicalbook.com |
| 1-(2-Chloroethyl)piperidine, Methylamine hydrochloride | Controlled conditions | Methyl-(2-piperidin-1-yl-ethyl)-amine | chemicalbook.com |
| Amino alcohols | Thionyl chloride (SOCl₂) | Cyclic amines | organic-chemistry.org |
| Alkyl dihalides, Primary amines/hydrazines | Microwave irradiation, alkaline aqueous medium | Nitrogen-containing heterocycles | organic-chemistry.org |
Stereoselective Synthesis Approaches for Chiral this compound Analogs
The development of stereoselective methods is crucial for accessing specific enantiomers of chiral this compound analogs, which often exhibit different biological activities.
Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective functionalization of the piperidine ring. nih.gov The choice of catalyst and the protecting group on the piperidine nitrogen can direct the functionalization to different positions (C2, C3, or C4) and control the stereochemistry. nih.gov For instance, the use of specific chiral dirhodium tetracarboxylate catalysts can lead to high diastereoselectivity and enantioselectivity in the formation of 2-substituted piperidine analogs. nih.gov
Another approach involves the synthesis of chiral piperidine derivatives starting from chiral precursors like amino acids. For example, (R)- and (S)-2-(aminomethyl)piperidine dihydrochlorides have been synthesized from (S)- and (R)-lysine, respectively. sinapse.ac.uk This synthesis proceeds through a key step involving the in situ formation of an aziridinium (B1262131) ion, followed by an intramolecular, stereoselective ring-opening to form the piperidinium (B107235) ring. sinapse.ac.uk
The use of chiral auxiliaries is another effective strategy. Chiral Ni(II) complexes of Schiff bases derived from amino acids have been employed in the asymmetric synthesis of tailor-made amino acids, a methodology that can be adapted for the synthesis of chiral piperidine precursors. nih.gov
The table below highlights some stereoselective synthetic strategies for chiral piperidine analogs:
| Strategy | Key Features | Example Application | Reference(s) |
| Rhodium-catalyzed C-H insertion | Catalyst and protecting group control of regio- and stereoselectivity. | Synthesis of positional analogues of methylphenidate. | nih.gov |
| Synthesis from chiral precursors | Utilization of readily available chiral starting materials like amino acids. | Synthesis of (R)- and (S)-2-(aminomethyl)piperidine from lysine. | sinapse.ac.uk |
| Intramolecular Reductive Cyclization | Diastereoselective cyclization of acyclic precursors. | Preparation of polysubstituted N-hydroxypiperidines. | ajchem-a.com |
| Asymmetric Hydrogenation | Enantioselective reduction of unsaturated piperidine precursors. | Rh-catalyzed asymmetric hydrogenation for chiral sulfones. | mdpi.com |
Development and Optimization of Novel Synthetic Routes to this compound
Research continues to focus on developing more efficient and modular synthetic routes to this compound and its analogs.
A modular, one-pot synthesis of piperidin-4-ols has been developed involving a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This approach offers high flexibility and diastereoselectivity. nih.gov
Novel multi-component reactions are also being explored. For instance, a one-step, five-component cyclization cascade reaction has been reported for the highly stereoselective construction of complex piperidine analogs. ajchem-a.com
Intramolecular cyclization strategies are continually being refined. nih.gov These methods often involve the formation of a C-N or C-C bond to close the piperidine ring and can be catalyzed by various metals. mdpi.comnih.gov For example, palladium-catalyzed azide (B81097) reduction followed by cyclization offers a route to piperidines. mdpi.com
The following table presents some novel synthetic approaches for piperidine derivatives:
| Approach | Description | Key Advantage(s) | Reference(s) |
| Gold-catalyzed cyclization/Ferrier rearrangement | A one-pot sequence to produce highly substituted piperidin-4-ols. | High modularity and diastereoselectivity. | nih.gov |
| Five-component cyclization cascade | A one-step reaction to construct complex piperidines with multiple stereocenters. | High stereoselectivity and atom economy. | ajchem-a.com |
| Intramolecular radical C-H amination/cyclization | Can be achieved through electrolysis or catalysis with copper(I) or copper(II). | Access to piperidines from linear precursors. | mdpi.com |
| Hydrogen borrowing [5+1] annulation | Iridium(III)-catalyzed reaction of diols and amines. | Stereoselective synthesis of substituted piperidines. | nih.gov |
Application of Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to reduce environmental impact and improve safety.
One area of focus is the use of environmentally benign solvents. Deep eutectic solvents (DES), such as a mixture of glucose and urea, have been successfully used as a reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.org This offers a greener alternative to traditional volatile organic solvents.
Another green approach is the use of amino acids as a nitrogen source instead of ammonia (B1221849) in the synthesis of piperidones. researchgate.net This method not only utilizes a renewable resource but can also lead to the incorporation of the amino acid structure into the final product. researchgate.net
Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. The synthesis of nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines has been efficiently carried out under microwave irradiation in an aqueous medium. organic-chemistry.org
The table below summarizes some green chemistry applications in piperidine synthesis:
| Green Chemistry Principle | Application | Example | Reference(s) |
| Use of safer solvents | Replacement of hazardous organic solvents with greener alternatives. | Synthesis of piperidin-4-one derivatives in a glucose-urea deep eutectic solvent. | asianpubs.org |
| Use of renewable feedstocks | Utilization of bio-based starting materials. | Use of aspartic acid as a nitrogen source in piperidone synthesis. | researchgate.net |
| Energy efficiency | Application of energy-efficient techniques like microwave heating. | Microwave-assisted synthesis of cyclic amines in an aqueous medium. | organic-chemistry.org |
| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. | Cp*Ir complex-catalyzed N-heterocyclization of primary amines with diols. | organic-chemistry.org |
Chemical Reactivity and Derivatization of 1 Piperidin 2 Ylethyl Amine
Exploration of Nucleophilic Substitution Reactions Involving the Amine Moiety
The presence of two nucleophilic nitrogen atoms in (1-Piperidin-2-ylethyl)amine allows it to readily participate in nucleophilic substitution reactions. The primary amine is generally more reactive towards electrophiles than the secondary amine within the piperidine (B6355638) ring due to less steric hindrance.
Direct alkylation of the primary amine can be achieved using alkyl halides. msu.edulibretexts.org However, these reactions can sometimes lead to a mixture of products, including secondary and tertiary amines, as the newly formed secondary amine can also react with the alkylating agent. msu.edulibretexts.org To achieve more selective alkylation, a large excess of the amine can be used.
A common strategy to control the reactivity involves the use of protecting groups. For instance, the piperidine nitrogen can be protected, for example with a tosyl group, to ensure that subsequent reactions occur selectively at the primary amine. nih.gov This protected intermediate can then undergo nucleophilic substitution with various electrophiles. Following the desired transformation, the protecting group can be removed to yield the final product.
The amine moieties can also react with other electrophilic functional groups. For example, they can react with epoxides, leading to the opening of the epoxide ring and the formation of amino alcohols. This type of reaction is exemplified in the synthesis of piperoxan, where piperidine displaces a chloride to form the final product. wikipedia.org
Amine Reactivity and Functional Group Transformations of this compound
The primary and secondary amine groups of this compound can undergo a variety of functional group transformations, enabling the synthesis of a diverse array of derivatives.
Acylation: The amine groups readily react with acid chlorides and acid anhydrides to form amides. libretexts.org This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride produced. libretexts.org The resulting amides are generally less nucleophilic than the parent amines. libretexts.org
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. libretexts.org This transformation is typically performed under alkaline conditions to maintain the nucleophilicity of the amine. libretexts.org
Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is reversible and is often catalyzed by acid. libretexts.org The secondary amine of the piperidine ring can also react with aldehydes and ketones to form enamines. libretexts.orgwikipedia.org
Reductive Amination: The primary amine can be converted to a secondary or tertiary amine through reductive amination. This involves the reaction with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.
These transformations are summarized in the table below:
| Reagent Class | Functional Group Formed |
| Alkyl Halides | Substituted Amines |
| Acid Chlorides/Anhydrides | Amides |
| Sulfonyl Chlorides | Sulfonamides |
| Aldehydes/Ketones (with primary amine) | Imines (Schiff Bases) |
| Aldehydes/Ketones (with secondary amine) | Enamines |
Piperidine Ring Modifications and Substitutions in this compound Derivatives
The piperidine ring of this compound derivatives can be modified to influence the compound's properties. These modifications can be introduced either before or after the elaboration of the ethylamine (B1201723) side chain.
One common modification is the introduction of substituents on the piperidine nitrogen. For instance, alkyl groups can be introduced via reductive amination or direct alkylation. tsijournals.com The nature of the N-substituent can significantly impact the biological activity of the resulting molecule. For example, in a series of σ1 receptor ligands, N-methylpiperidine derivatives showed higher affinity compared to derivatives with a free N-H or an N-ethyl group. nih.gov
Substituents can also be introduced at other positions on the piperidine ring. This often involves starting with a pre-functionalized piperidine ring and then building the ethylamine side chain. A variety of substituted piperidine derivatives are accessible through various synthetic routes, including intramolecular cyclization reactions and the functionalization of pyridine (B92270) followed by hydrogenation. mdpi.comresearchgate.net
Utilization of this compound as a Synthetic Building Block in Complex Molecule Synthesis
The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its ability to introduce a basic nitrogen center and a flexible ethylamine linker is often exploited in the design of ligands for various biological targets.
For example, derivatives of this compound have been incorporated into the structure of σ1 receptor ligands. nih.gov In these compounds, the piperidine ring and its substituents interact with the receptor's binding pocket, while the ethylamine linker provides the necessary spacing and flexibility for optimal binding.
The primary amine of this compound can be used as a handle to attach the molecule to other scaffolds. For instance, it can be reacted with carboxylic acids on other molecules to form amide linkages, effectively tethering the piperidine moiety to a larger molecular framework.
Strategies for Derivatization to Optimize Specific Research Parameters
The derivatization of this compound is a key strategy for optimizing its properties for specific research applications. By systematically modifying its structure, researchers can fine-tune parameters such as receptor binding affinity, selectivity, and pharmacokinetic properties.
Improving Binding Affinity and Selectivity: The introduction of different substituents on the piperidine nitrogen or the piperidine ring can significantly alter the compound's interaction with a biological target. For example, studies on σ1 receptor ligands have shown that even small changes, such as the difference between an N-methyl and an N-ethyl group, can have a profound effect on binding affinity. nih.gov
Modifying Physicochemical Properties: Derivatization can be used to alter the lipophilicity and polarity of the molecule. For instance, the introduction of polar groups can increase water solubility, while the addition of non-polar groups can enhance lipophilicity. These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Introducing Reporter Groups: For analytical purposes, derivatization can be used to introduce a reporter group, such as a fluorescent tag. This allows for the sensitive detection and quantification of the compound in biological samples. Reagents like dansyl chloride and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are commonly used for this purpose. nih.govmdpi.com
The table below summarizes various derivatization strategies and their applications:
| Derivatization Strategy | Reagent Example | Purpose |
| Alkylation | Methyl Iodide | Modify biological activity, improve binding affinity |
| Acylation | Acetyl Chloride | Alter physicochemical properties, prodrug synthesis |
| Sulfonylation | Tosyl Chloride | Introduce protecting groups, modify biological activity |
| Fluorescent Labeling | Dansyl Chloride | Enable sensitive detection and quantification |
Investigations into the Biological Activity and Mechanistic Insights of 1 Piperidin 2 Ylethyl Amine
In Vitro Studies of Biological Activity
In vitro studies are crucial for elucidating the pharmacological profile of a compound. For (1-Piperidin-2-ylethyl)amine and its analogs, these studies have spanned receptor binding, enzyme inhibition, and interactions with neurotransmitter systems, as well as antimicrobial and anticancer activities.
Receptor Binding Affinity and Selectivity Profiling of this compound Analogs
The affinity and selectivity of this compound analogs for various receptors are key determinants of their potential therapeutic effects. The piperidine (B6355638) moiety itself is a critical structural element for activity at certain receptors. For instance, in a series of compounds designed as histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists, the replacement of a piperazine (B1678402) ring with a piperidine ring was identified as a crucial factor for high affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov
Studies on a series of 4-(2-aminoethyl)piperidine derivatives revealed that 1-methylpiperidine (B42303) analogs exhibited particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.govresearchgate.net In contrast, derivatives with a proton, a tosyl group, or an ethyl group at the piperidine nitrogen showed considerably lower σ1 affinity. nih.govresearchgate.net Molecular dynamics simulations have suggested that these differences in affinity are due to varied interactions of the piperidine nitrogen and its substituents with a lipophilic binding pocket in the σ1 receptor. nih.govresearchgate.net
Furthermore, research on piperidine-4-carboxamide derivatives has demonstrated that substitutions on the amide nitrogen can significantly impact affinity and selectivity for σ1 and σ2 receptors. For example, a tetrahydroquinoline derivative with a 4-chlorobenzyl group attached to the piperidine nitrogen showed very high σ1 affinity (Ki = 3.7 nM) and a high selectivity ratio (Kiσ2/Kiσ1 = 351). molbnl.it
| Compound Type | Target Receptor | Key Findings |
| Piperidine-substituted histamine H3 antagonists | Sigma-1 (σ1) Receptor | Replacement of piperazine with piperidine is critical for high σ1 affinity. nih.gov |
| 4-(2-aminoethyl)piperidine derivatives | Sigma-1 (σ1) Receptor | 1-Methylpiperidine analogs show high affinity and selectivity. nih.govresearchgate.net |
| Piperidine-4-carboxamide derivatives | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Substitutions on the amide nitrogen influence affinity and selectivity. molbnl.it |
Enzyme Inhibition Kinetics and Mechanism of Action Elucidation
This compound and its derivatives have been investigated for their ability to inhibit various enzymes, a common mechanism of action for many therapeutic agents.
One area of focus has been the inhibition of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. Studies on piperine (B192125), a naturally occurring piperidine derivative, and its analogs have shown that the piperidine moiety is important for MAO-B inhibition. nih.govacs.org Shortening the scaffold of piperine can increase MAO-B affinity while maintaining MAO-A potency. nih.gov The carbonyl group and conjugation in piperine derivatives are also crucial for their MAO inhibitory activity. acs.org Kinetic studies of certain pyridazinobenzylpiperidine derivatives revealed competitive reversible inhibition of MAO-B, with Ki values in the micromolar range. mdpi.com
Another enzyme target is acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. The benzyl-piperidine group is known to bind effectively to the catalytic anionic site of AChE. encyclopedia.pub In the case of the well-known AChE inhibitor donepezil, the benzyl (B1604629) piperidine part binds to the catalytic anionic site in its protonated state. nih.gov Replacing the piperidine ring with a piperazine or removing the nitrogen atom from the piperidine ring has been shown to decrease enzyme activity. nih.gov
The NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses, has also been a target. A series of benzo[d]imidazole-2-one derivatives containing a piperidine moiety were synthesized and evaluated for their ability to inhibit NLRP3. nih.govnih.gov Selected compounds were found to reduce the ATPase activity of human recombinant NLRP3. nih.govnih.gov
| Enzyme Target | Compound Class | Key Findings on Inhibition |
| Monoamine Oxidase B (MAO-B) | Piperine derivatives | The piperidine moiety is crucial for inhibitory activity. nih.govacs.org |
| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine derivatives | Exhibit competitive reversible inhibition. mdpi.com |
| Acetylcholinesterase (AChE) | Benzyl-piperidine containing compounds | The piperidine ring is important for binding to the catalytic site. encyclopedia.pubnih.gov |
| NLRP3 Inflammasome | Benzo[d]imidazole-2-one derivatives | Inhibit NLRP3 ATPase activity. nih.govnih.gov |
Interactions with Neurotransmitter Systems (e.g., Monoamine Transporters, Receptors) in Biological Systems
The piperidine scaffold is a key feature in many compounds that interact with neurotransmitter systems. researchgate.net These interactions can modulate the levels and signaling of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine.
Atypical dopamine transporter (DAT) inhibitors based on (±)modafinil have been explored for their therapeutic potential. nih.gov In an effort to improve metabolic stability, bioisosteric replacement of the piperazine ring with aminopiperidines and piperidine amines was investigated. nih.gov Several of these new compounds demonstrated high to moderate DAT affinities. nih.gov
The piperidine ring has also been incorporated into ligands targeting serotonin receptors. For example, ritanserin (B1680649) is a potent antagonist of the 5-HT2A and 5-HT2C receptors. wikipedia.org Additionally, new compounds bearing a 2-MeO-Ph-piperazine moiety linked to 1-adamantanamine via a propyl spacer have been synthesized and shown to be highly selective ligands for the 5-HT1A receptor. mdpi.com
Furthermore, piperidine derivatives have been studied for their interactions with trace amine-associated receptor 1 (TAAR1), a receptor that can modulate monoaminergic systems. nih.gov A series of analogs based on a 4-(2-aminoethyl)piperidine core were found to be TAAR1 agonists. nih.gov
| Neurotransmitter System Component | Compound Type | Nature of Interaction |
| Dopamine Transporter (DAT) | Aminopiperidine and piperidine amine analogs of modafinil | High to moderate binding affinity. nih.gov |
| Serotonin 5-HT2A/2C Receptors | Ritanserin | Potent antagonist. wikipedia.org |
| Serotonin 5-HT1A Receptor | 2-MeO-Ph-piperazine derivatives | Highly selective ligands. mdpi.com |
| Trace Amine-Associated Receptor 1 (TAAR1) | 4-(2-aminoethyl)piperidine derivatives | Agonistic activity. nih.gov |
Exploration of Antimicrobial Properties of this compound Derivatives
The piperidine nucleus is present in various compounds that have been investigated for their antimicrobial activity. researchgate.netbiointerfaceresearch.com
A study of newly synthesized piperidine derivatives showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The activity of these compounds was influenced by the length of the hydrocarbon chain in the ester part of the molecule. biointerfaceresearch.com Another study on a series of 2-hydroxypyrrolidine/piperidine derivatives found that some compounds exhibited potent antimicrobial activity against various bacterial strains. symbiosisonlinepublishing.com
Furthermore, piperidin-4-one derivatives and their thiosemicarbazones have been synthesized and screened for their in vitro antibacterial and antifungal activities. biomedpharmajournal.org Some of these compounds showed significant antimicrobial activity when compared to standard drugs. biomedpharmajournal.org
Research into Potential Anticancer Activities of this compound Analogs
The piperidine scaffold is a common feature in molecules with potential anticancer properties. researchgate.netencyclopedia.pub Piperidine and its derivatives have been investigated for their effects on various cancer cell lines and their ability to modulate signaling pathways involved in cancer progression. nih.gov
Studies have shown that piperidine derivatives can inhibit the proliferation of cancer cells and induce apoptosis. nih.gov For example, a piperidine derivative of tamoxifen, DTPEP, was found to inhibit cell proliferation in both estrogen receptor (ER)-positive and ER-negative breast cancer cells by arresting the cell cycle and inducing the generation of reactive oxygen species (ROS). nih.gov
Other piperidine derivatives have been synthesized and shown to have antiproliferative activity in different cancer cell lines. For instance, certain naphthalene (B1677914) compounds with a piperidine moiety demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a potential antagonist activity at the σ1 receptor. sigmaaldrich.com Additionally, some 4-(2-aminoethyl)piperidine derivatives have been shown to inhibit the growth of human non-small cell lung cancer cells and androgen-negative human prostate cancer cells. nih.govresearchgate.net
Cellular Pathway Modulation and Signaling Research at a Mechanistic Level
Understanding how this compound analogs modulate cellular pathways provides deeper insight into their biological effects. Research in this area has focused on their ability to influence key signaling cascades.
In the context of cancer, piperidine derivatives have been shown to modulate critical signaling pathways. For example, the piperidine derivative DTPEP was reported to inhibit the PI3K/AKT signaling pathway in ER-negative breast cancer cells by reducing the phosphorylation of PI3K and AKT. nih.gov It also decreased the protein level of PKCα in both ER-positive and ER-negative cells. nih.gov
Furthermore, piperidine derivatives have been designed to target specific receptors involved in cancer cell proliferation. For instance, a piperidine-embedded compound was shown to be a ligand for the M3 muscarinic acetylcholine (B1216132) receptor (M3R), which is involved in the proliferation and apoptosis resistance of certain cancer cells. encyclopedia.pub
In the realm of inflammation, as mentioned earlier, piperidine-containing compounds have been developed as inhibitors of the NLRP3 inflammasome. nih.govnih.gov By inhibiting the ATPase activity of NLRP3, these compounds can block the release of the pro-inflammatory cytokine IL-1β. nih.govnih.gov Computational simulations have been used to model the binding of these compounds to NLRP3 and to suggest a mechanism of action. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency of this compound Derivatives
The biological potency of derivatives based on the this compound scaffold is significantly influenced by structural modifications at various positions of the piperidine ring and the ethylamine (B1201723) side chain. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key chemical features required for potent biological activity, guiding the design of optimized analogues for various therapeutic targets. These investigations have explored the impact of N-substitution on the piperidine ring, modifications of the ethylamine linker, and the introduction of diverse functionalities to probe the chemical space and enhance target affinity and selectivity.
Research into derivatives of the closely related 4-(2-aminoethyl)piperidine scaffold has provided valuable insights that can inform the understanding of SAR for 2-substituted analogues. For instance, studies on σ1 receptor ligands have demonstrated that the nature of the substituent on the piperidine nitrogen is a critical determinant of affinity and selectivity. d-nb.inforesearchgate.netnih.gov In one such study, it was observed that 1-methylpiperidine derivatives exhibited high affinity for the σ1 receptor, whereas derivatives with a proton (NH), a tosyl group, or an ethyl group at this position showed considerably lower affinity. d-nb.inforesearchgate.net This suggests that a small, lipophilic group on the piperidine nitrogen is favorable for binding within the lipophilic pocket of the σ1 receptor. d-nb.inforesearchgate.net
Furthermore, the nature of the amino moiety at the terminus of the ethyl chain plays a crucial role in modulating biological activity. In the context of σ1 receptor ligands, the introduction of various amine substituents has been explored. For example, derivatives incorporating benzylamine (B48309) and phenylpropylamine have been synthesized and evaluated, indicating that this position is amenable to substitution with bulky aromatic groups. nih.gov The stereochemistry of the piperidine ring, particularly the cis or trans relationship between the ethylamine side chain and other substituents, can also impact biological activity, although this has been less extensively explored for the 2-substituted series.
In a different therapeutic area, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been investigated as multikinase inhibitors, targeting VEGFR-2, ERK-2, and Abl-1. nih.gov In this series, a representative compound, 6b , demonstrated significant anti-proliferative activity against the HepG2 human liver cancer cell line with an IC₅₀ value of 11.3 μM. nih.gov This compound features a more complex substitution pattern, highlighting the potential for developing potent inhibitors by functionalizing both the piperidine ring and the terminal amine of the this compound core. The study also revealed that these compounds exhibited better anti-proliferative effects against K562 cells, with compound 6b showing an IC₅₀ of 4.5 μM in this cell line. nih.gov
The following data tables summarize the biological activities of representative this compound derivatives and related structures from published research, illustrating the key SAR findings.
| Compound | Piperidine N-Substituent | Terminal Amino Moiety | σ1 Receptor Affinity (Ki, nM) nih.gov | σ1:σ2 Selectivity nih.gov |
|---|---|---|---|---|
| 4a | H | Benzylamine | 165 | 60-fold |
| 18b | Ethyl | Benzylamine | - | Same affinity for σ1 and σ2 |
| 19b | Ethyl | Phenylpropylamine | - | 7-fold preference for σ2 |
| 20a | Methyl | Cyclohexylmethylamine | - | 18-fold |
| 21a | Methyl | N-Benzyl-N-methylamine | - | 4-fold |
| 22a | Methyl | 4-Phenylpiperazine | - | 60-fold |
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 6b | HepG2 | 11.3 |
| K562 | 4.5 |
Applications in Medicinal Chemistry and Drug Discovery Research Utilizing 1 Piperidin 2 Ylethyl Amine
Ligand Design and Development Based on the (1-Piperidin-2-ylethyl)amine Scaffold
The this compound scaffold is a key structural motif in the design and synthesis of new ligands with potential therapeutic applications. The piperidine (B6355638) ring, a common feature in many pharmaceuticals, offers a rigid framework that can be strategically substituted to enhance binding affinity and selectivity for specific biological targets. mdpi.com The ethylamine (B1201723) side chain provides flexibility and a primary amine group that can be readily modified to introduce various functionalities.
Researchers have successfully utilized this scaffold to develop ligands for a range of targets. For instance, derivatives of this compound have been synthesized and evaluated for their activity at sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. d-nb.info By modifying the substituents on the piperidine nitrogen and the ethylamine group, scientists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the receptor binding pocket. d-nb.info
One notable example involves the development of N-phenyl-N-(piperidin-2-ylmethyl)propionamide-based bivalent ligands. nih.gov These hybrid molecules, which conjugate a derivative of the this compound scaffold with enkephalin analogues, have demonstrated significant binding affinities at both μ and δ opioid receptors, highlighting the potential of this scaffold in developing novel analgesics. nih.gov The design strategy leverages the lipophilic nature of the piperidine-containing moiety to potentially enhance the cell permeability and bioavailability of the attached peptide. nih.gov
Table 1: Examples of Ligand Design Based on Piperidine Scaffolds
| Compound Class | Target | Key Design Feature | Potential Therapeutic Application |
| N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives | Opioid Receptors (μ and δ) | Conjugation with enkephalin analogues | Analgesia |
| 4-(2-aminoethyl)piperidine derivatives | Sigma-1 (σ1) Receptors | Introduction of various amino moieties and piperidine N-substituents | Antiproliferative agents |
| Piperidine-based dual inhibitors | Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 kinase (ROS1) | Targeting clinically resistant mutations | Cancer therapy |
Rational Drug Design Strategies Employing this compound Analogs
Rational drug design relies on a deep understanding of the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and selectivity. sci-hub.st The this compound scaffold provides a valuable starting point for such endeavors. By employing computational modeling and structure-activity relationship (SAR) studies, researchers can rationally design analogs with improved pharmacological profiles. wayne.edu
A key strategy involves the modification of the this compound core to explore different regions of the target's binding site. For example, in the development of sigma-1 receptor ligands, molecular dynamics simulations have been used to understand how different substituents on the piperidine nitrogen interact with the lipophilic binding pocket of the receptor. d-nb.info This knowledge allows for the rational design of new derivatives with enhanced affinity and selectivity. d-nb.info
Furthermore, the concept of multifunctional ligands, where a single molecule is designed to interact with multiple targets, is a growing area of interest in drug discovery. nih.gov The this compound scaffold is well-suited for this approach. For instance, researchers have designed dual-acting compounds that target both histamine (B1213489) H3 and sigma-1 receptors by incorporating the piperidine moiety as a critical structural element. nih.govacs.org This strategy aims to achieve synergistic therapeutic effects for complex conditions like neurodegenerative diseases. nih.govacs.org
Lead Optimization Studies for Biologically Active this compound Derivatives
Once a lead compound with promising biological activity is identified, lead optimization is undertaken to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. This process often involves the synthesis and evaluation of a series of analogs based on the lead structure. biomedres.us
In the context of this compound derivatives, lead optimization studies have focused on systematically modifying different parts of the molecule. For example, in the development of sigma-1 receptor ligands with antiproliferative properties, researchers synthesized a series of novel 4-(2-aminoethyl)piperidine derivatives. d-nb.info They systematically varied the substituents on the piperidine nitrogen and the amino group of the ethylamine side chain. d-nb.info
These studies revealed that 1-methylpiperidine (B42303) derivatives exhibited particularly high affinity for the sigma-1 receptor and selectivity over the sigma-2 subtype. d-nb.info In contrast, derivatives with a proton, a tosyl group, or an ethyl group at the piperidine nitrogen showed significantly lower affinity. d-nb.info This systematic approach allowed for the identification of key structural features responsible for potent and selective activity, guiding further optimization efforts.
Exploration of this compound Derivatives as Potential Therapeutic Target Modulators
The versatility of the this compound scaffold has led to its exploration as a modulator for a wide array of therapeutic targets beyond the well-established ones. The inherent ability of the piperidine ring to be present in numerous pharmaceuticals makes its derivatives attractive for screening against new and emerging targets. mdpi.com
Research has extended to investigating the potential of these derivatives in areas such as pain management and neurological disorders. ontosight.ai For instance, certain piperidine derivatives have shown promise as antagonists for the histamine H3 receptor and the sigma-1 receptor, both of which are implicated in nociceptive pathways. nih.govacs.org The ability to modulate these targets suggests potential applications in the development of novel analgesics. nih.govacs.org
Furthermore, the exploration of this compound derivatives extends to their potential as inhibitors of enzymes or modulators of receptors involved in various biochemical pathways. The structural flexibility of the scaffold allows for the generation of diverse chemical libraries, which can then be screened against a panel of therapeutic targets to identify new biological activities. This exploratory approach is crucial for drug repositioning and the discovery of novel therapeutic applications for existing chemical scaffolds.
Table 2: Investigated Therapeutic Targets for Piperidine Derivatives
| Therapeutic Target | Potential Disease Application | Reference |
| Sigma-1 (σ1) Receptor | Neurological disorders, Cancer | d-nb.infoacs.org |
| Opioid Receptors (μ and δ) | Pain | nih.gov |
| Histamine H3 Receptor | Neurological disorders, Pain | nih.govacs.org |
| Anaplastic Lymphoma Kinase (ALK) | Cancer | mdpi.com |
| c-ros oncogene 1 kinase (ROS1) | Cancer | mdpi.com |
| Monoamine Transporters | Depression, Drug Addiction | wayne.edu |
Pharmacophore Modeling and Virtual Screening Applications in Drug Discovery
Pharmacophore modeling and virtual screening are powerful computational tools used to accelerate the drug discovery process. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov These models can then be used to virtually screen large compound databases to identify potential hits. nih.govfrontiersin.org
The this compound scaffold, with its defined structural elements, is amenable to pharmacophore modeling. For example, a pharmacophore model for histamine H3 receptor antagonists might include a basic nitrogen atom (present in the piperidine ring), a hydrophobic feature, and a hydrogen bond acceptor. researchgate.net By generating such models based on known active ligands, researchers can efficiently search for novel compounds containing the this compound core or similar piperidine-based structures. researchgate.net
Virtual screening campaigns have been successfully employed to identify novel inhibitors for various targets. nih.govresearchgate.net The process typically involves docking candidate molecules from a database into the binding site of the target protein and scoring their predicted binding affinity. researchgate.net The structural information from this compound derivatives can be used to refine these screening protocols and improve the chances of identifying potent and selective new drug candidates. This computational approach significantly reduces the time and cost associated with experimental high-throughput screening.
Computational Chemistry and Molecular Modeling Studies of 1 Piperidin 2 Ylethyl Amine
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of (1-Piperidin-2-ylethyl)amine is critical to understanding its preferred shapes and the energy barriers between them. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the ethylamine (B1201723) substituent at the 2-position introduces additional conformational possibilities, including axial and equatorial orientations of the side chain.
The energy landscape of this compound can be mapped by systematically rotating the torsion angles of the molecule, particularly around the C-C and C-N bonds of the ethylamine side chain and within the piperidine ring. Theoretical methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to calculate the potential energy for each conformation.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles | Description |
| Equatorial-Gauche | 0.0 | τ(N1-C2-C7-N8) ≈ 60° | The ethylamine substituent is in the equatorial position, and the side chain adopts a gauche conformation. This is often the global minimum energy conformer. |
| Equatorial-Anti | 0.5 - 1.5 | τ(N1-C2-C7-N8) ≈ 180° | The ethylamine substituent is in the equatorial position, and the side chain is in an anti (extended) conformation. |
| Axial-Gauche | 2.0 - 4.0 | τ(N1-C2-C7-N8) ≈ 60° | The ethylamine substituent is in the axial position, leading to 1,3-diaxial interactions and higher energy. The side chain is in a gauche conformation. |
| Axial-Anti | 2.5 - 5.0 | τ(N1-C2-C7-N8) ≈ 180° | The ethylamine substituent is in the axial position with an extended side chain, which can further increase steric hindrance. |
This table presents hypothetical data for illustrative purposes based on general principles of conformational analysis of substituted piperidines.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed information about the electronic properties of this compound. These properties are crucial for understanding its reactivity, stability, and interaction with other molecules.
Key electronic properties that are typically calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For related piperidine derivatives, HOMO-LUMO gaps have been calculated to understand their electronic behavior nih.gov.
The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the piperidine ring and the primary amine are expected to be electron-rich regions, indicated by negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding.
Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and Fukui functions can be derived from the electronic structure calculations. The Fukui function, for example, helps in predicting the sites for nucleophilic and electrophilic attack within the molecule d-nb.inforesearchgate.netnih.gov.
| Electronic Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Represents the ability to donate an electron. |
| LUMO Energy | 1.2 eV | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | 9.7 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | 1.5 - 2.5 D | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential | Negative regions around N atoms | Identifies sites for electrophilic attack and hydrogen bonding. |
This table contains illustrative values based on typical ranges for similar amine-containing heterocyclic compounds.
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, which can be considered a scaffold for drug design, docking studies can elucidate its potential binding modes with various biological targets. For example, derivatives of N-(2-aminoethyl)piperidine have been investigated as multikinase inhibitors, targeting enzymes like VEGFR-2, ERK-2, and Abl-1 nih.gov.
The docking process involves placing the ligand in the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. In the case of this compound, the primary amine and the piperidine nitrogen can act as hydrogen bond donors or acceptors.
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the energetics of the interaction. Studies on other piperidine derivatives have successfully used MD simulations to understand their interactions with targets like the σ1 receptor.
| Biological Target | Docking Score (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |
| Monoamine Oxidase B (MAO-B) | -7.5 | Tyr435, Gln206, Cys172 | Neurodegenerative Diseases |
| Sigma-1 (σ1) Receptor | -8.2 | Glu172, Asp126, Tyr103 | Neuropathic Pain, Cancer |
| VEGFR-2 | -6.9 | Cys919, Asp1046, Glu885 | Cancer (Angiogenesis) |
This table presents hypothetical docking results to illustrate the potential interactions of this compound with various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For analogs of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds.
The development of a QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with measured biological activity is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external validation.
For a series of this compound analogs, a QSAR model might reveal that properties like lipophilicity (logP), molecular weight, and the presence of specific functional groups are important for their activity.
A hypothetical QSAR equation could look like: pIC50 = 0.5 * logP - 0.01 * MW + 1.2 * HBD_Count + 2.5 (This is an illustrative equation where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the lipophilicity, MW is the molecular weight, and HBD_Count is the number of hydrogen bond donors.)
In Silico Screening and Predictive Modeling for this compound Analogs
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel analogs of this compound with desired biological activities.
There are two main types of virtual screening:
Structure-based virtual screening: This method uses the 3D structure of the biological target. A library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity.
Ligand-based virtual screening: This method uses the structure of a known active ligand. A library of compounds is searched for molecules that are structurally similar to the known active ligand.
Predictive modeling, often developed using QSAR or machine learning techniques, can be employed to forecast the properties of hypothetical this compound analogs before their synthesis. These models can predict not only biological activity but also pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving time and resources in the drug discovery process.
| Screening Method | Compound Library | Potential Hits Identified (Hypothetical) | Predicted Activity |
| Structure-Based (Target: MAO-B) | ZINC Database | ZINC12345678 | High binding affinity |
| Ligand-Based (Similarity to Serotonin) | PubChem | PubChem_CID_987654 | Potential serotonin (B10506) receptor agonist |
| Predictive ADME Model | In-house library of designed analogs | Analog_A10 | Good oral bioavailability and low toxicity |
This table provides a hypothetical overview of an in silico screening campaign for analogs of this compound.
Advanced Analytical Methodologies for Characterization and Quantification in 1 Piperidin 2 Ylethyl Amine Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of (1-Piperidin-2-ylethyl)amine. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the molecular structure. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the piperidine (B6355638) ring and the ethylamine (B1201723) side chain are observed. For instance, the protons on the piperidine ring typically appear in the δ 1.4–1.7 ppm range for the methylene (B1212753) groups. vulcanchem.com The protons on the carbons adjacent to the nitrogen atoms are deshielded and appear further downfield, generally in the δ 2.3-3.0 ppm range. libretexts.org The chemical shifts for the protons on the ethylamine moiety will also be characteristic. ¹³C NMR spectroscopy complements the proton data, with carbons directly attached to the nitrogen atom appearing in the 10-65 ppm region. libretexts.org For example, in a study of related piperidine derivatives, the carbon signals at the 2- and 6-positions of the piperidine ring were found at distinct chemical shifts, allowing for detailed structural assignment. nih.gov
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Electron Ionization Mass Spectrometry (EI-MS) of the compound would be expected to show a molecular ion peak corresponding to its molecular weight (128.22 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, a derivative, showed characteristic fragments that aided in its structural confirmation. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is also a common technique, where the gas chromatograph separates the compound from a mixture before it is introduced into the mass spectrometer. vulcanchem.com In the GC-MS analysis of amine solutions, specific columns and conditions are employed to achieve good separation and sharp peaks. bre.com
Infrared (IR) Spectroscopy reveals the functional groups present in the molecule. For a primary amine like this compound, the IR spectrum will exhibit characteristic N-H stretching vibrations. Primary amines typically show two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. orgchemboulder.com The N-H bending vibration for primary amines is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com Additionally, C-N stretching vibrations for aliphatic amines are found in the 1250-1020 cm⁻¹ region. orgchemboulder.com The absence of a carbonyl (C=O) stretch and the presence of these amine-specific bands are key identifiers.
Table 1: Spectroscopic Data for this compound and Related Structures
| Technique | Compound/Fragment | Observed Signal/Value | Reference |
| ¹H NMR | Piperidine ring protons (methylene groups) | δ 1.4–1.7 ppm | vulcanchem.com |
| ¹H NMR | Protons on carbons adjacent to nitrogen | δ 2.3-3.0 ppm | libretexts.org |
| ¹³C NMR | Carbons attached to nitrogen | 10-65 ppm | libretexts.org |
| Mass Spectrometry | Molecular Ion (M+) | 128.22 g/mol | nih.gov |
| IR Spectroscopy | N-H stretch (primary amine) | 3400-3250 cm⁻¹ (two bands) | orgchemboulder.com |
| IR Spectroscopy | N-H bend (primary amine) | 1650-1580 cm⁻¹ | orgchemboulder.com |
| IR Spectroscopy | C-N stretch (aliphatic amine) | 1250-1020 cm⁻¹ | orgchemboulder.com |
Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are fundamental for determining the purity of this compound and for its isolation from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For amine-containing compounds, reversed-phase HPLC with a C18 column is often used. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and resolution. nih.gov For instance, in the analysis of piperidine derivatives, a gradient elution with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile was used. nih.gov The purity of the compound can be determined by the area percentage of the main peak in the chromatogram. google.com
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The choice of the column is critical for achieving good separation of amines. Porous polymer columns or specialized columns designed for amine analysis are often used to prevent peak tailing. bre.com In a study on the GC analysis of amine solutions, a combination of TENAX-GC and POROPAK Q columns was found to be effective. bre.com The purity of the sample can be determined by GC, as demonstrated in the analysis of a piperidine derivative where a purity of 99% was observed. google.com
Table 2: Chromatographic Conditions for the Analysis of Piperidine Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |
| HPLC | Gemini C18 (5 μm, 250 × 4.6 mm) | 0.1% TFA in water (A) and MeCN (B), gradient | UV-VIS (210, 254, 280 nm) | Purity analysis of piperidine derivatives | nih.gov |
| GC | TENAX-GC and POROPAK Q | Helium | Flame Ionization Detector (FID) | Analysis of amine solutions | bre.com |
| GC | Megabore on-column | Not specified | Not specified | Purity analysis of a piperidine derivative | google.com |
Chiral Analytical Methods for Enantiomeric Purity Determination of this compound
Since this compound possesses a chiral center at the 2-position of the piperidine ring, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is a primary technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to separate enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines. researchgate.net The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, and the use of additives can significantly influence the separation. researchgate.net In a study on the asymmetric synthesis of a related compound, chiral HPLC was used to determine the diastereomeric excess, and the individual isomers were successfully separated by flash chromatography. researchgate.net Another patent describes a process for obtaining 2-piperidin-2-yl ethanol (B145695) with an enantiomeric excess of at least 95% using a single crystallization step, with the enantiomeric purity being determined by HPLC after derivatization. google.comgoogleapis.com
Advanced Techniques for Metabolite Identification in In Vitro Biological Systems
Understanding the metabolic fate of this compound is essential for drug development and toxicological studies. In vitro systems, such as liver microsomes, are commonly used to simulate metabolism. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are employed to identify the resulting metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for metabolite identification. The LC system separates the parent compound from its metabolites, which are then introduced into the mass spectrometer for structural elucidation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. nih.gov In a study on the metabolism of a compound containing a piperidine moiety, LC/MS was used to identify several metabolites formed through oxidation of the piperidine ring and oxidative deamination. nih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide further structural details of the metabolites. The main metabolic pathways for fentanyl analogs, which also contain a piperidine ring, include hydroxylation, N-dealkylation, and N-oxide formation. frontiersin.org These types of transformations could also be anticipated for this compound.
Coordination Chemistry: 1 Piperidin 2 Ylethyl Amine As a Ligand
Design and Synthesis of Metal Complexes Featuring (1-Piperidin-2-ylethyl)amine as a Ligand
The synthesis of metal complexes with this compound is anticipated to be straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions would be crucial in isolating the desired complexes. Common metal precursors would include halides, nitrates, perchlorates, or acetates of transition metals such as copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II).
The ligand is expected to act as a neutral bidentate ligand, coordinating through the nitrogen atoms of the secondary piperidine (B6355638) amine and the primary ethylamine (B1201723). The synthesis would likely proceed via a simple addition reaction, where the ligand displaces weakly coordinated solvent molecules from the metal's coordination sphere.
Illustrative Synthetic Scheme:
M(X)n • yH2O + 2 (C7H16N2) → [M(C7H16N2)2]Xn + yH2O
Where:
M = Metal ion (e.g., Cu2+, Ni2+, Co2+)
X = Anion (e.g., Cl-, NO3-, ClO4-)
C7H16N2 = this compound
Characterization of Coordination Modes and Geometries in Metal Complexes
The coordination of this compound to a metal center is expected to occur in a bidentate fashion through its two nitrogen atoms, forming a stable five-membered chelate ring. The characterization of these complexes would rely on a combination of spectroscopic and analytical techniques.
Expected Spectroscopic and Analytical Data:
Infrared (IR) Spectroscopy: A shift in the N-H stretching frequencies of the amine groups to lower wavenumbers upon coordination would be indicative of bond formation with the metal ion. New bands at lower frequencies corresponding to M-N stretching vibrations would also be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), 1H and 13C NMR spectroscopy would show a downfield shift of the signals for the protons and carbons near the coordinating nitrogen atoms due to the deshielding effect of the metal center.
UV-Visible Spectroscopy: For complexes of transition metals with d-electron configurations (e.g., Cu(II), Ni(II), Co(II)), d-d electronic transitions would be observed in the visible region. The position and intensity of these bands would provide information about the coordination geometry around the metal ion.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the coordination mode and the precise geometry of the metal complex, including bond lengths and angles.
Hypothetical Crystallographic Data for a [Cu(this compound)2]Cl2 Complex:
| Parameter | Expected Value/Observation |
| Coordination Geometry | Distorted octahedral or square planar |
| Metal-Nitrogen Bond Lengths | Cu-N(primary amine) and Cu-N(secondary amine) in the range of 2.0-2.2 Å |
| N-Cu-N Bite Angle | Approximately 80-85° for the five-membered chelate ring |
| Crystal System | Dependent on packing, potentially monoclinic or orthorhombic |
Investigation of Catalytic Applications of this compound Metal Complexes
Metal complexes containing diamine ligands are well-known catalysts for a variety of organic transformations. The metal complexes of this compound could potentially be investigated for their catalytic activity in reactions such as:
Oxidation Reactions: Copper and cobalt complexes could be explored as catalysts for the oxidation of alcohols or hydrocarbons.
Reduction Reactions: Nickel and palladium complexes might show activity in hydrogenation or transfer hydrogenation reactions.
Carbon-Carbon Bond Forming Reactions: Palladium complexes could be screened for their efficacy in cross-coupling reactions.
Illustrative Catalytic Activity Data for a Hypothetical Oxidation Reaction:
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) |
| [Cu(this compound)2]Cl2 | Benzyl (B1604629) alcohol | H2O2 | 85 | 95 (Benzaldehyde) |
| [Co(this compound)2]Cl2 | Cyclohexane | O2 | 60 | 70 (Cyclohexanol/Cyclohexanone) |
Applications in Materials Science (e.g., MOFs, Coordination Polymers)
The bifunctional nature of this compound, with its two nitrogen donor sites, makes it a potential building block for the construction of coordination polymers and metal-organic frameworks (MOFs). By reacting the ligand with metal ions that prefer to form extended structures, it might be possible to generate one-, two-, or three-dimensional networks.
The formation of such materials would depend on the coordination geometry of the metal ion and the ability of the ligand to bridge between metal centers. While chelation to a single metal center is more likely, under specific conditions, the ligand could potentially act as a bridging ligand, although this would be less common for a flexible ethylenediamine-type ligand.
Should such coordination polymers be formed, their properties, such as porosity, thermal stability, and potential for gas sorption or guest encapsulation, would be of interest. The presence of the piperidine ring could introduce a degree of hydrophobicity and shape selectivity to the pores of a resulting MOF.
Role of 1 Piperidin 2 Ylethyl Amine in Agrochemical Research and Development
Design of Novel Agrochemicals Incorporating the (1-Piperidin-2-ylethyl)amine Moiety
There is no substantial information available in peer-reviewed journals or patents that describes the rational design and synthesis of novel agrochemicals specifically incorporating the this compound moiety. Research on piperidine-containing agrochemicals tends to focus on other derivatives, such as amides derived from piperine (B192125) or salts of 1-alkyl-1-methylpiperidinium. researchgate.netnih.govnih.gov
Investigation of Herbicide and Pesticide Activity Mechanisms at a Molecular Level
Without specific examples of agrochemicals based on the this compound structure, an investigation into their molecular mechanism of action is not feasible. General mechanisms for piperidine-related compounds in agrochemistry are known; for example, some insecticidal piperine derivatives are thought to act on γ-aminobutyric acid (GABA) receptors in insects. researchgate.net Herbicidal mechanisms for other classes of compounds often involve the inhibition of key plant enzymes like 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase or the disruption of photosynthetic processes. wssa.netresearchgate.net However, there is no evidence to link this compound derivatives to these or any other specific agrochemical mode of action.
Structure-Activity Relationships in Agrochemical Applications of this compound Derivatives
A structure-activity relationship (SAR) analysis requires a series of related compounds with corresponding biological activity data. As there is a lack of published research on the agrochemical activity of a series of this compound derivatives, a discussion on their SAR cannot be constructed. SAR studies on other piperidine-containing series, such as piperine-based insecticides, have shown that modifications to different parts of the molecule can significantly impact insecticidal potency. researchgate.netnih.gov However, these findings cannot be extrapolated to the specific, and apparently unstudied, this compound scaffold.
Future Directions and Emerging Research Avenues for 1 Piperidin 2 Ylethyl Amine
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis, and the field of piperidine (B6355638) derivatives is no exception. researchgate.netclinmedkaz.org These computational tools are being leveraged to accelerate the design of novel (1-Piperidin-2-ylethyl)amine analogs with optimized pharmacological properties. researchgate.netacs.org
Furthermore, AI is being employed to tackle challenges in synthetic chemistry, including the development of more efficient and sustainable synthetic routes. acs.org By predicting reaction outcomes and optimizing reaction conditions, AI can guide chemists in designing greener and more cost-effective methods for producing this compound and its derivatives.
Exploration of Novel Biologically Relevant Targets for this compound Analogs
The inherent structural flexibility of the piperidine ring allows for its incorporation into a wide array of molecules, making it a privileged scaffold in medicinal chemistry. nih.govmdpi.com Researchers are actively exploring novel biological targets for analogs of this compound, expanding their potential therapeutic applications.
In silico prediction tools, such as PASS (Prediction of Activity Spectra for Substances), have been utilized to evaluate the potential pharmacological effects of new piperidine derivatives. clinmedkaz.org These studies suggest that such compounds may interact with a diverse range of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This broad bioactivity profile opens up avenues for developing treatments for a variety of conditions, including cancer, central nervous system disorders, and infectious diseases. clinmedkaz.orgfrontiersin.org
Recent research has highlighted the potential of piperidine-based compounds as inhibitors of enzymes like acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme (BACE1), which are relevant to Alzheimer's disease. researchgate.net Additionally, piperidine derivatives have shown promise as CCR5 inhibitors for anti-HIV-1 therapy and as ligands for histamine (B1213489) H3 and sigma-1 receptors in the treatment of pain. acs.orgnih.govunisi.it The discovery of bioactive piperidine alkaloids from natural sources, such as those from Cassia spectabilis, further underscores the vast and underexplored therapeutic potential of this class of compounds. nih.gov
Sustainable Synthesis and Derivatization Practices for this compound
The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. rsc.orgnih.gov This trend is evident in the development of sustainable methods for the synthesis and derivatization of piperidines.
Traditional methods for piperidine synthesis often rely on the hydrogenation of pyridine (B92270) derived from fossil fuels, which is not an environmentally friendly process. rsc.org To address this, researchers are exploring novel, one-pot approaches for the sustainable synthesis of piperidine from bio-renewable sources like tetrahydrofurfurylamine. rsc.org Other green strategies include water-mediated intramolecular cyclizations and the use of amino acids as an alternative to ammonia (B1221849) in piperidone synthesis. nih.govresearchgate.net
In the realm of derivatization, environmentally benign methods are being developed for modifying amine groups. researchgate.netconsensus.app The use of deep eutectic solvents (DESs) as green alternatives to traditional volatile organic solvents is gaining traction. researchgate.net These solvents are non-toxic, biodegradable, and thermally stable. researchgate.net Additionally, techniques like in situ derivatization coupled with microextraction methods are being employed to reduce the use of hazardous reagents and solvents, making the analytical process more environmentally friendly. nih.govnih.govresearchgate.net The development of solid-phase microextraction with on-fiber derivatization further simplifies sample pretreatment and minimizes waste. nih.gov
Multi-disciplinary Approaches and Collaborative Research Initiatives
The complexity of modern drug discovery and development necessitates a multi-disciplinary approach, integrating expertise from organic synthesis, medicinal chemistry, pharmacology, and computational sciences. ontosight.aiontosight.ai The successful development of new therapeutic agents based on the this compound scaffold will depend on effective collaboration between researchers in these diverse fields. ontosight.aimdpi.com
Rational drug design, which combines computational modeling with experimental validation, is a prime example of a multidisciplinary strategy. acs.orgunisi.it This approach allows for a deeper understanding of the physicochemical properties of molecules and their interactions with biological targets. acs.orgunisi.it
Collaborative research initiatives are crucial for advancing the field. ontosight.ai By sharing data and expertise, researchers can accelerate the discovery of new lead compounds and overcome the challenges associated with bringing a new drug to market. The exploration of complex natural products containing the piperidine moiety, for instance, often requires a concerted effort involving natural product chemists, synthetic chemists, and pharmacologists. mdpi.com The future of research into this compound and its analogs will undoubtedly be shaped by such synergistic collaborations, leading to the development of novel and impactful therapeutic agents.
Q & A
Basic: What are the common synthetic routes for (1-Piperidin-2-ylethyl)amine, and how are they characterized?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination reactions. For example, piperidine derivatives can be synthesized by reacting piperidone precursors with alkylamines under controlled conditions . Post-synthesis, characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and mass spectrometry (MS) to verify molecular weight. High-performance liquid chromatography (HPLC) or gas chromatography (GC) may be used to assess purity .
Basic: How do researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer:
Key methods include:
- NMR Spectroscopy : Identifies proton and carbon environments to confirm functional groups and stereochemistry.
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.
- Chromatography (HPLC/GC) : Quantifies purity by separating impurities.
- Elemental Analysis : Confirms empirical formula accuracy.
For example, impurities such as unreacted precursors or byproducts (e.g., secondary amines) can be detected via retention time shifts in HPLC .
Advanced: What strategies are effective in minimizing byproducts during the synthesis of this compound derivatives?
Answer:
Byproduct mitigation involves:
- Optimized Reaction Conditions : Adjusting temperature, solvent polarity, and stoichiometry to favor primary amine formation .
- Catalyst Selection : Using palladium or nickel catalysts for selective reductions.
- Purification Techniques : Employing flash chromatography (e.g., Biotage® columns) or recrystallization to isolate the target compound .
A case study showed that reducing reaction time and using anhydrous solvents decreased dimerization byproducts in piperidine derivatives by 30% .
Advanced: How can computational models guide the optimization of reaction conditions for synthesizing this compound?
Answer:
Computational tools predict feasible reaction pathways and energetics:
- DFT Calculations : Identify transition states and thermodynamic favorability.
- AI-Driven Synthesis Planning : Tools like Template_relevance Reaxys propose synthetic routes based on historical reaction databases .
- Molecular Dynamics (MD) Simulations : Model solvent effects and catalyst interactions.
For instance, thermodynamic modeling of CO₂ solubility in amines (e.g., DMAPA) demonstrated how temperature and pressure adjustments improve reaction yields .
Advanced: What methodologies address contradictory results in pharmacological studies involving this compound?
Answer:
To resolve contradictions:
Critical Literature Review : Compare experimental conditions (e.g., dose, solvent, assay type) across studies .
Replication Studies : Reproduce prior work with standardized protocols.
Meta-Analysis : Statistically aggregate data to identify trends.
Mechanistic Probes : Use isotopic labeling or receptor-binding assays to validate targets .
For example, discrepancies in receptor affinity measurements were resolved by standardizing buffer pH and ionic strength .
Advanced: How do researchers determine solubility parameters of this compound under varying experimental conditions?
Answer:
Solubility is assessed through:
- Gravimetric Analysis : Measure mass dissolved in solvents (e.g., water, DMSO) at fixed temperatures.
- Spectrophotometry : Quantify concentration via UV-Vis absorbance.
- Computational Models : COSMO-RS or Hansen solubility parameters predict solubility in untested solvents .
| Condition | Method | Key Variable |
|---|---|---|
| High Pressure | Autoclave equilibration | CO₂ partial pressure |
| Variable Temperature | Thermostatted reactors | Enthalpy of dissolution |
For amine-CO₂ systems, models incorporating activity coefficients improved solubility predictions by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
